N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Description
Historical Context of Cinnoline-based Compounds
Cinnoline, a bicyclic aromatic heterocycle containing two nitrogen atoms, was first synthesized in 1883 by Viktor Richter via diazotization of ortho-aminophenylpropionic acid. Early synthetic methods, such as the Richter cinnoline synthesis and Widman–Stoermer synthesis, relied on cyclization of aryl diazonium salts or α-vinyl anilines. These foundational strategies enabled the exploration of cinnoline’s electronic properties and reactivity, which differ from isosteric analogs like quinoline due to its reduced aromaticity. The 20th century saw advancements in metal-catalyzed C–C and C–N bond-forming reactions, facilitating the synthesis of diverse cinnoline derivatives with tailored substituents. For example, the Borsche cinnoline synthesis expanded access to alkyl-substituted variants, while solid-phase synthetic approaches enabled stereoselective preparation of hexahydrocinnolines.
Classification within Heterocyclic Research Framework
Cinnolines belong to the naphthyridine family, characterized by a fused benzene-pyridazine system. The compound N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide incorporates a partially saturated hexahydrocinnoline core, which reduces ring strain and enhances conformational flexibility compared to fully aromatic analogs. Its classification hinges on three structural features:
- Hexahydrocinnoline backbone : Saturation at positions 5–8 introduces chair-like cyclohexane conformations, altering electronic delocalization.
- Acetamide linkage : The –NHCO– group bridges the cinnoline system to a 4-bromo-3-methylphenyl moiety, enabling hydrogen bonding and dipole interactions.
- Bromine and methyl substituents : These groups modulate lipophilicity and steric bulk, influencing target binding and metabolic stability.
Significance in Contemporary Medicinal Chemistry
Cinnoline derivatives exhibit broad pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. The acetamide-linked hexahydrocinnoline scaffold in this compound enhances bioavailability by balancing solubility (via the polar acetamide) and membrane permeability (via the hydrophobic aryl group). Recent studies highlight its potential as a kinase inhibitor or G protein-coupled receptor modulator, though specific targets remain under investigation. Comparative analyses with related structures, such as 4-hydroxycinnoline-3-carboxylic acid derivatives, suggest improved metabolic stability due to reduced aromatic oxidation.
Relationship to Other Hexahydrocinnolin Derivatives
The hexahydrocinnoline core distinguishes this compound from fully unsaturated analogs. Key comparisons include:
The 6-methyl-3-oxo substitution in this compound likely stabilizes enol tautomers, facilitating interactions with enzymatic active sites.
Evolution of Research Interest in Acetamide-Linked Cinnolines
Acetamide-functionalized cinnolines emerged as a focus in the 2010s, driven by their utility in fragment-based drug design. The –NHCO– linker enables:
- Conformational restraint : Restricts rotation between the cinnoline and aryl groups, optimizing pharmacophore alignment.
- Hydrogen bond donor/acceptor pairs : Engages polar residues in target proteins, as demonstrated in co-crystallization studies of similar compounds. Synthetic advances, such as traceless solid-phase cycloadditions, have streamlined the production of enantiopure acetamide-cinnoline hybrids. For instance, stereoselective aza Diels–Alder reactions on Wang resin yield hexahydrocinnolines with >90% enantiomeric excess. These methodologies support high-throughput exploration of structure-activity relationships, particularly in optimizing bromine and methyl substituents for target engagement.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-11-3-6-16-13(7-11)9-18(24)22(21-16)10-17(23)20-14-4-5-15(19)12(2)8-14/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLASSHZCTZQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the hexahydrocinnolinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Heterocyclic Diversity: The target compound’s hexahydrocinnolin core differs from thiazolidinone (), benzothienopyrimidin (), and morpholinone () systems. These cores influence rigidity, solubility, and electronic properties. For example, the sulfur atom in benzothienopyrimidin derivatives may enhance π-stacking, while morpholinone’s oxygen improves hydrophilicity .
- Substituent Effects : Bromine at the 4-position of the phenyl ring is common in the target compound and . Chlorine in provides a smaller halogen with distinct electronic effects. The 3-methyl group in the target compound adds steric hindrance compared to unsubstituted analogs .
Physicochemical Properties
Table 2: Physicochemical Comparison
*logP estimated using ChemDraw or similar tools.
Key Observations :
- The target compound’s bromine and hexahydrocinnolin ring contribute to higher molecular weight and logP compared to morpholinone derivatives () .
- Sulfur-containing analogs () exhibit the highest logP due to aromatic thieno groups .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H20BrN3O2
- Molecular Weight: 390.281 g/mol
- CAS Number: 933238-88-1
- IUPAC Name: this compound
Anticancer Activity
Some derivatives of tetrahydrocinnolinones have demonstrated anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies: Research has indicated that similar compounds can inhibit tumor growth in xenograft models.
Antimicrobial Properties
Tetrahydrocinnolinones have also been studied for their antimicrobial activities:
- Mechanism of Action: They are believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Research Findings: In vitro studies have shown effectiveness against various bacterial strains.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that tetrahydrocinnolinone derivatives inhibit proliferation in breast cancer cells. |
| Study 2 | Antimicrobial Activity | Found that certain derivatives exhibit bactericidal effects against Staphylococcus aureus. |
| Study 3 | Mechanism Exploration | Investigated the apoptotic pathways activated by related compounds in cancer cell lines. |
The precise mechanism of action for this compound remains largely unexplored. However, based on structural similarities with other active compounds:
- Apoptosis Induction: It may trigger apoptotic pathways via mitochondrial dysfunction.
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in cancer cell proliferation.
Safety and Toxicology
Due to the lack of extensive research specifically on this compound:
- Handling Precautions: It is advised to handle it with caution as with other uncharacterized chemical entities.
- Toxicological Data: No specific toxicological data is available; however, related compounds should be referenced for safety profiles.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature: Elevated temperatures (e.g., reflux conditions) may accelerate cyclization but risk side reactions.
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates .
- Catalysts: Acidic or basic catalysts (e.g., Na₂CO₃) can enhance reaction efficiency for amide bond formation .
- Reaction Time: Extended stirring (e.g., overnight) improves conversion but must be balanced against degradation risks .
Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring progress and purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 7.69 ppm for aromatic protons) .
- Mass Spectrometry (ESI/APCI): Validates molecular weight (e.g., m/z 347 [M+H]⁺) .
- HPLC: Quantifies purity (>95%) and detects trace impurities .
- X-ray Crystallography: Resolves absolute configuration, particularly for asymmetric units in crystalline forms .
Q. What solvent systems and reaction conditions are critical for key transformations in the synthesis pathway?
- Methodological Answer:
- Cyclization Steps: DMF facilitates high-temperature reactions (e.g., 100°C) for hexahydrocinnolin ring formation .
- Amide Coupling: Dichloromethane with carbodiimide reagents (e.g., EDC·HCl) under basic conditions (triethylamine) minimizes racemization .
- pH Control: Neutral to slightly acidic conditions prevent undesired hydrolysis of acetamide groups .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for pharmacological applications?
- Methodological Answer: SAR studies involve:
- Molecular Docking: Simulate interactions with target proteins (e.g., enzyme active sites) using software like AutoDock Vina to predict binding affinities .
- In Vitro Assays: Test enzyme inhibition (e.g., IC₅₀ values) against kinases or proteases to correlate substituent effects (e.g., bromo vs. methoxy groups) .
- Analog Synthesis: Modify the hexahydrocinnolin core or acetamide side chain and compare bioactivity (e.g., anti-inflammatory vs. anticancer profiles) .
Q. What methodologies are suitable for resolving contradictions in structural data, such as differing molecular conformations?
- Methodological Answer:
- X-ray Crystallography: Resolves conformational isomers (e.g., three molecules in an asymmetric unit with dihedral angles of 54.8°–77.5°) and identifies hydrogen-bonding networks (e.g., N–H⋯O dimers) .
- Density Functional Theory (DFT): Computationally models energetically favorable conformations and compares them with experimental data .
- Dynamic NMR: Detects conformational exchange in solution phase at variable temperatures .
Q. How can reaction intermediates be identified and characterized during synthesis?
- Methodological Answer:
- TLC Monitoring: Track intermediates using silica gel plates (e.g., CH₂Cl₂/MeOH gradients) and UV visualization .
- Isolation Techniques: Use flash chromatography or preparative HPLC to isolate intermediates for NMR and mass spec analysis .
- In Situ IR Spectroscopy: Identifies transient species (e.g., acyl intermediates) during coupling reactions .
Q. What strategies can mitigate unexpected byproduct formation during synthesis?
- Methodological Answer:
- DoE (Design of Experiments): Statistically optimize variables (e.g., temperature, stoichiometry) to minimize side reactions .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., acetylated derivatives) and adjust reaction conditions (e.g., reduce acetyl chloride equivalents) .
- Protecting Groups: Temporarily block reactive sites (e.g., amines) to prevent unwanted substitutions .
Q. How can computational tools predict the compound’s reactivity or biological interactions?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects and protein-ligand dynamics over nanosecond timescales .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
- Reactivity Descriptors: Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
